Methyl 3-(3-cyanophenyl)acrylate
Overview
Description
Synthesis Analysis
The synthesis of various cyanoacrylate derivatives has been explored in several studies. For instance, an efficient microwave-assisted reaction was developed to synthesize a series of novel 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates with moderate yields, characterized by various spectroscopic techniques . Similarly, a regioselective coupling method was described for producing ethyl 2-((alkylamino)(cyano)methyl) acrylates, leading to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate . Another study reported the synthesis of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate using the Morita-Baylis-Hillman reaction scheme, with subsequent characterization and formation of metal complexes .
Molecular Structure Analysis
The molecular structure and conformation of methyl acrylate were investigated using gas electron diffraction and ab initio calculations, revealing a conformational equilibrium between s-cis and s-trans forms . The crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by single-crystal X-ray diffraction, showing a three-dimensional supramolecular network . Additionally, the molecular structure of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate was confirmed by single-crystal X-ray diffraction and various spectroscopic methods .
Chemical Reactions Analysis
The reactivity of cyanoacrylate derivatives in chemical reactions has been explored, such as the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate, which was characterized and analyzed for monomer reactivity ratios . The novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides was achieved through a one-pot reaction, with the stereochemistry confirmed by X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylate derivatives have been extensively studied. For example, the growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals was investigated, with structural, optical, thermal, and electrical characterizations performed . The thermal stability and glass transition temperature of copolymers of 4-cyanophenyl acrylate with methyl methacrylate were found to vary with the composition . The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was analyzed, highlighting the role of hydrogen bonding and C-H...π interactions . Lastly, the crystallinity induced by rigid anisotropic side groups in substituted biphenyl acrylates and methacrylates was demonstrated, with the polymers exhibiting high thermal stability .
Scientific Research Applications
1. Industrial and Consumer Product Applications
Methyl 3-(3-cyanophenyl)acrylate, similar to other acrylic esters like methyl methacrylate, finds applications in various industrial and consumer products. These materials form highly desirable, non-breakable, glass-like structures. In dentistry, these monomers are used to prepare dentures and various filling and coating materials for teeth. Additionally, surgeons use these monomers to create a cement for anchoring prosthetic devices to bone. Cyano derivatives of acrylic monomers, such as Methyl 3-(3-cyanophenyl)acrylate, have been utilized in adhesive materials. However, these compounds are volatile and can cause toxicity if inhaled, posing potential health hazards (Autian, 1975).
2. Waste Gas Treatment
Methyl acrylate, a compound similar to Methyl 3-(3-cyanophenyl)acrylate, has been used in the treatment of waste gas. A study involving a biotrickling filter (BTF) packed with ceramic particles and immobilized with activated sludge showed excellent removal efficiency for methyl acrylate waste gas. The bacterial community treating this waste gas primarily comprised phylum Proteobacteria, indicating the role of these microorganisms in environmental applications (Wu et al., 2016).
3. Solar Cell Applications
Novel organic sensitizers related to Methyl 3-(3-cyanophenyl)acrylate have been engineered at a molecular level for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, have shown a high incident photon to current conversion efficiency. This research highlights the potential of cyanoacrylic acid groups in the development of efficient solar cells (Kim et al., 2006).
4. Polymer Research
Methyl 3-(3-cyanophenyl)acrylate derivatives have been studied for their structural and electronic properties in the context of polymers. Quantum chemical calculations have been conducted on polythiophene derivatives to understand their electronic properties and solubility enhancements, which are crucial for applications in materials science (Bertran et al., 2007).
Safety And Hazards
Future Directions
“Methyl 3-(3-cyanophenyl)acrylate” and similar compounds have potential applications in various fields such as medical, electronic, food packaging, and environmental remediation . The use of biobased monomers is at the forefront of this trend . Future research could focus on the design and manufacture of novel materials which have a desired balance between flexibility and strength performance .
properties
IUPAC Name |
methyl (E)-3-(3-cyanophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJYULBYGRTLPZ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-cyanophenyl)acrylate | |
CAS RN |
52116-81-1 | |
Record name | 52116-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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